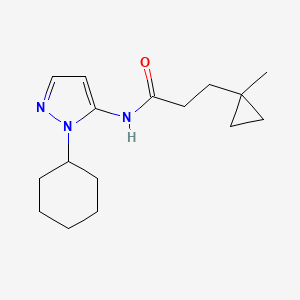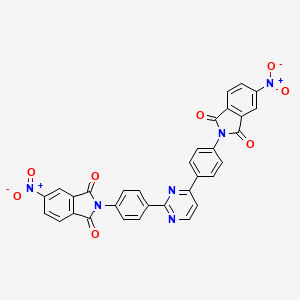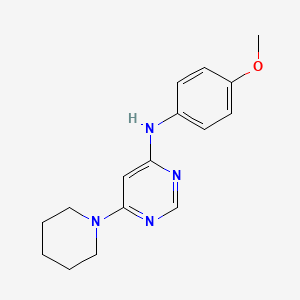
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Mecanismo De Acción
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, an essential co-agonist of the receptor. By blocking the activation of the NMDA receptor, this compound inhibits the induction of LTP and impairs the formation of new memories.
Biochemical and Physiological Effects:
In addition to its effects on memory formation, this compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, and to decrease the release of glutamate, an excitatory neurotransmitter. This compound has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which requires frequent administration in animal studies.
Direcciones Futuras
There are several future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, there is a need for further research on the long-term effects of this compound on memory formation and cognitive function.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the NMDA receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. This compound has been used to study the role of the NMDA receptor in various neurological disorders and has a range of biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 1-cyclohexylhydrazine. This intermediate is then reacted with 1-methylcyclopropylcarbonyl chloride to form 1-cyclohexyl-3-(1-methylcyclopropyl)urea. Finally, the urea is reacted with 1-bromo-5-chloro-pyrazole to form this compound.
Aplicaciones Científicas De Investigación
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been widely used in scientific research to study the role of the NMDA receptor in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a process that is crucial for the formation of new memories. This compound has also been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-16(10-11-16)9-7-15(20)18-14-8-12-17-19(14)13-5-3-2-4-6-13/h8,12-13H,2-7,9-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBEEBWADMPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)NC2=CC=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5064596.png)
![(3R*,4R*)-1-[(5-ethyl-2-furyl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5064605.png)

![5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5064619.png)
![N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenyl-1H-pyrrol-3-yl]acetamide](/img/structure/B5064620.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5064638.png)
![1-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5064651.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5064658.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5064665.png)
![1-benzyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5064676.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5064683.png)
![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5064686.png)
![3-(4-methoxybenzyl)-1-methyl-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5064693.png)